molecular formula C10H10ClN3 B2604693 5-Chloro-2,3-dimethylquinoxalin-6-amine CAS No. 2230803-94-6

5-Chloro-2,3-dimethylquinoxalin-6-amine

Cat. No.: B2604693
CAS No.: 2230803-94-6
M. Wt: 207.66
InChI Key: ZXCRQVPYLDCAOI-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethylquinoxalin-6-amine is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethylquinoxalin-6-amine typically involves the reaction of 2,3-dimethylquinoxaline with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting intermediate is then subjected to amination reactions using ammonia or amine derivatives to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethylquinoxalin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,3-dimethylquinoxalin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethylquinoxalin-6-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but its activity is believed to be related to its ability to form stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .

Properties

IUPAC Name

5-chloro-2,3-dimethylquinoxalin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-5-6(2)14-10-8(13-5)4-3-7(12)9(10)11/h3-4H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCRQVPYLDCAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC(=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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